molecular formula C10H15N3O2 B11799611 2-(3-Amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylacetamide

2-(3-Amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylacetamide

Cat. No.: B11799611
M. Wt: 209.24 g/mol
InChI Key: TTXXMUFCRKLOOH-UHFFFAOYSA-N
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Description

2-(3-Amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylacetamide is a synthetic organic compound that belongs to the pyridine family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes an amino group, a dimethyl-substituted pyridine ring, and a methylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylacetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Ring: Starting from a suitable precursor, such as 3,5-dimethylpyridine, the pyridine ring is functionalized to introduce the amino and oxo groups.

    Introduction of the Methylacetamide Group: This step involves the reaction of the functionalized pyridine with N-methylacetamide under specific conditions, such as the presence of a catalyst or under reflux.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce hydroxyl derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyridine derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylacetamide would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyridine: Lacks the oxo and methylacetamide groups.

    N-Methylacetamide: Lacks the pyridine ring.

    4,6-Dimethyl-2-oxopyridine: Lacks the amino and N-methylacetamide groups.

Uniqueness

2-(3-Amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylacetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

2-(3-amino-4,6-dimethyl-2-oxopyridin-1-yl)-N-methylacetamide

InChI

InChI=1S/C10H15N3O2/c1-6-4-7(2)13(5-8(14)12-3)10(15)9(6)11/h4H,5,11H2,1-3H3,(H,12,14)

InChI Key

TTXXMUFCRKLOOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC)N)C

Origin of Product

United States

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